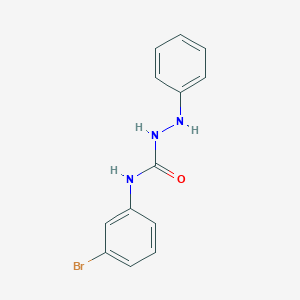
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems . The presence of the pyrazole and pyridine rings in this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by functionalization of the resulting pyrazole ring . Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and purity .
Análisis De Reacciones Químicas
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents
Aplicaciones Científicas De Investigación
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine can be compared with other pyrazole and pyridine derivatives:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-(1H-Pyrazol-3-yl)pyridine: Lacks the methyl and octyl groups, which may affect its solubility and interaction with biological targets.
3,5-Substituted Pyrazoles: These compounds exhibit different tautomeric forms and reactivity, influencing their applications in synthesis and medicinal chemistry.
Propiedades
Número CAS |
192711-30-1 |
|---|---|
Fórmula molecular |
C17H25N3 |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
2-(5-methyl-1-octylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C17H25N3/c1-3-4-5-6-7-10-13-20-15(2)14-17(19-20)16-11-8-9-12-18-16/h8-9,11-12,14H,3-7,10,13H2,1-2H3 |
Clave InChI |
ICOPMTYJHBYKJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C(=CC(=N1)C2=CC=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


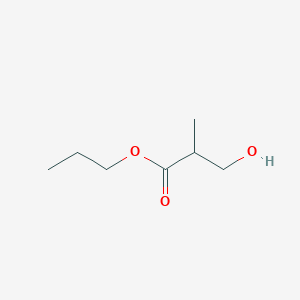
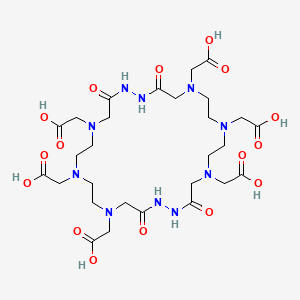

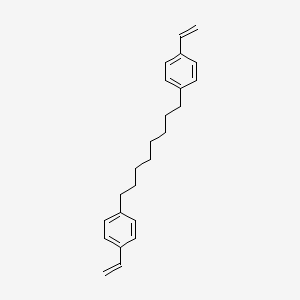
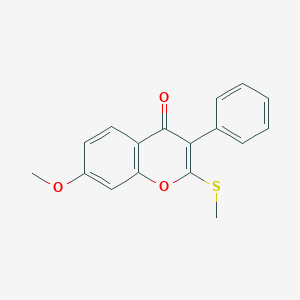

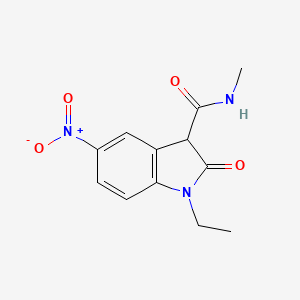
silane](/img/structure/B12556436.png)


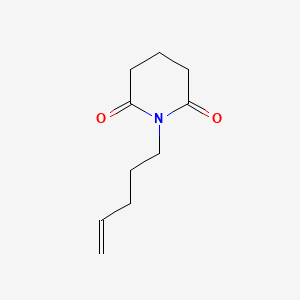

![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)
